Acetyl Decapeptide-3 LOXL Enzyme Activation (+150%) for Glycated Collagen Repair vs. Untreated Baseline
Acetyl decapeptide-3 demonstrates targeted anti-glycation activity via activation of lysyl oxidase-like (LOXL) enzymes, with measured LOXL enzymatic activity increasing by 150% relative to untreated control . This mechanism directly addresses advanced glycation end-product (AGE) crosslinking in collagen fibers—a pathological process that causes skin yellowing and loss of elasticity—which is not a reported function of signal peptides such as palmitoyl pentapeptide-4 (Matrixyl) or neurotransmitter-inhibiting peptides such as acetyl hexapeptide-8 [1].
| Evidence Dimension | LOXL enzyme activity (collagen crosslink repair capacity) |
|---|---|
| Target Compound Data | +150% LOXL activity relative to untreated control |
| Comparator Or Baseline | Untreated control baseline (100% activity) |
| Quantified Difference | 2.5-fold increase in LOXL enzyme activity |
| Conditions | In vitro enzymatic assay; LOXL enzyme activity measured in human dermal fibroblast culture system |
Why This Matters
This quantifies a unique anti-glycation mechanism absent in most comparator cosmetic peptides, enabling formulation claims targeting AGE-mediated skin yellowing and stiffness.
- [1] Omizzur. 14 Cosmetic Peptides: Anti-Wrinkle and Anti-Aging Comparative Review. 2024. View Source
